molecular formula C11H9NO3 B3310148 5-Amino-4-hydroxy-2-naphthalenecarboxylic acid CAS No. 945034-39-9

5-Amino-4-hydroxy-2-naphthalenecarboxylic acid

Cat. No. B3310148
M. Wt: 203.19 g/mol
InChI Key: QWAWIOOFWZPTEE-UHFFFAOYSA-N
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Description

“5-Amino-4-hydroxy-2-naphthalenecarboxylic acid” is a hypothetical compound that would consist of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a carboxylic acid group, at the 4th position by a hydroxy group, and at the 5th position by an amino group .


Synthesis Analysis

While specific synthesis methods for this exact compound may not be available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, carboxylic acids can be synthesized by the oxidation of primary alcohols or aldehydes, or from hydrocarbons using the Kolbe-Schmitt reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely exhibit planarity due to the conjugated system of the naphthalene core . The presence of the carboxylic acid, hydroxy, and amino substituents would introduce polarity to the molecule .


Chemical Reactions Analysis

The compound contains functional groups that are reactive. The carboxylic acid group can participate in esterification and amide formation reactions . The amino group can react with carboxylic acids to form amides, a reaction commonly observed in peptide bond formation .


Physical And Chemical Properties Analysis

Amino acids, which this compound structurally resembles, are generally soluble in water due to their polar functional groups . They also exhibit amphoteric behavior, meaning they can act as both acids and bases .

properties

IUPAC Name

5-amino-4-hydroxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAWIOOFWZPTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-hydroxy-2-naphthalenecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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